3-Chloro-5-(pyridin-4-yl)pyridazine
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Overview
Description
3-Chloro-5-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 3-position and a pyridin-4-yl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyridin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound.
Substitution with Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Amino or thio-substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A similar diazine compound with nitrogen atoms at the 1 and 3 positions.
Pyrazine: Another diazine compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness
3-Chloro-5-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a pyridin-4-yl group enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H6ClN3 |
---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
3-chloro-5-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C9H6ClN3/c10-9-5-8(6-12-13-9)7-1-3-11-4-2-7/h1-6H |
InChI Key |
LAZPQCAUIVPAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN=C2)Cl |
Origin of Product |
United States |
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